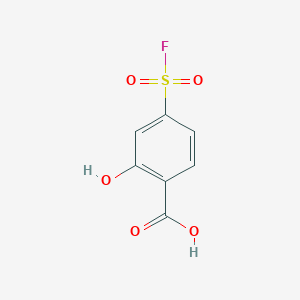

4-(Fluorosulfonyl)-2-hydroxybenzoicacid

Beschreibung

4-(Fluorosulfonyl)-2-hydroxybenzoic acid is a fluorinated aromatic compound featuring a sulfonyl fluoride (-SO₂F) group at the para position and a hydroxyl (-OH) group at the ortho position relative to the carboxylic acid (-COOH) moiety. This structural arrangement confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and chemical synthesis. The sulfonyl fluoride group is highly electrophilic, enabling participation in covalent bonding reactions, while the hydroxyl and carboxylic acid groups enhance solubility and hydrogen-bonding interactions .

Eigenschaften

CAS-Nummer |

3324-01-4 |

|---|---|

Molekularformel |

C7H5FO5S |

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

4-fluorosulfonyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) |

InChI-Schlüssel |

ZMVAMTPOVVNKFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorosulfonyl group to a hydroxybenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production methods for 4-(Fluorosulfonyl)-2-hydroxybenzoic acid may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of phase-transfer catalysis can also be employed to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fluorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Fluorosulfonyl)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and chemical intermediates .

Wirkmechanismus

The mechanism of action of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid, highlighting differences in substituents, physical properties, and applications:

*Note: The CAS number 400-96-4 corresponds to the 5-(fluorosulfonyl) isomer in but is tentatively included here due to structural similarity.

Substituent Effects on Reactivity and Properties

- Fluorosulfonyl vs. Sulfonamide/Sulfonyl Chloride : The sulfonyl fluoride group in 4-(Fluorosulfonyl)-2-hydroxybenzoic acid is more hydrolytically stable than sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride, ) but retains high electrophilicity, enabling "click chemistry" applications. In contrast, sulfonamide derivatives (e.g., compound 18 in ) exhibit hydrogen-bonding capacity and antimicrobial activity due to the -SO₂NH- moiety .

- Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group at position 2 enhances acidity (pKa ~1.99 predicted) and solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-(Fluorosulfonyl)-2-methylbenzoic acid). Amino-substituted derivatives (e.g., 4-(Diethylamino)-2-hydroxybenzoic acid) exhibit basicity, altering their pharmacokinetic profiles .

Research Findings and Implications

- Stability and Reactivity : The sulfonyl fluoride group’s stability under physiological conditions makes it suitable for in vivo applications, unlike sulfonyl chlorides, which require anhydrous handling .

- Synthetic Routes : While direct synthesis data are absent, analogous compounds (e.g., ) suggest that fluorosulfonation of salicylic acid derivatives or coupling reactions with fluorosulfonylating agents (e.g., FSO₂Cl) may be viable pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.